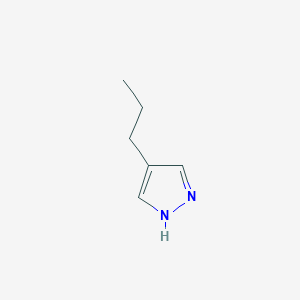

4-Propyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-2-3-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXKXMVDJJMGRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Optimization and Standard Operating Procedures for the N-Alkylation of 4-Propyl-1H-pyrazole

Executive Summary & Strategic Analysis

This technical guide details the protocol for the N-alkylation of 4-propyl-1H-pyrazole (CAS: 21037-81-0).[1] Unlike 3- or 5-substituted pyrazoles, which suffer from regioselectivity issues (yielding mixtures of N1 and N2 isomers), this compound possesses

Despite this structural advantage, process challenges remain:

-

Over-alkylation: Formation of quaternary pyrazolium salts.

-

Base Selection: Balancing deprotonation efficiency with functional group tolerance on the electrophile.

-

Workup Efficiency: Removing high-boiling polar solvents (DMF/DMSO) versus using volatile alternatives (MeCN).

This guide presents three validated methodologies ranging from high-throughput medicinal chemistry (Method A) to large-scale process chemistry (Method B/C).[1]

Mechanistic Insight

The reaction proceeds via a classic

The "Cesium Effect"

In Method A (recommended), Cesium Carbonate (

Reaction Pathway Diagram[2]

Figure 1: Mechanistic pathway for the N-alkylation of 4-propylpyrazole. Note the potential for quaternization if excess electrophile is used.

Experimental Protocols

Method A: Cesium Carbonate in Acetonitrile (Preferred)

Best for: Library synthesis, substrates with sensitive functional groups (esters, nitriles), and ease of workup.

-

Reagents:

-

This compound (1.0 equiv)[1]

-

Alkyl Halide (1.1 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M]

-

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with this compound and anhydrous MeCN.

-

Base Addition: Add

in a single portion. The suspension will remain heterogeneous. -

Activation: Stir at room temperature for 15 minutes to facilitate partial deprotonation.

-

Alkylation: Add the alkyl halide (bromide or iodide preferred; chlorides may require NaI catalyst) dropwise.

-

Reaction: Heat to reflux (

) for 4–12 hours. Monitor by TLC or LCMS.[2] -

Workup:

-

Purification: The residue is often pure enough for next steps. If not, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Sodium Hydride in DMF (Classic)

Best for: Unreactive alkyl chlorides, large-scale synthesis where cost is a driver, or when strictly anhydrous conditions are already mandated.[1]

-

Reagents:

-

This compound (1.0 equiv)[1]

-

Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

-

Alkyl Halide (1.1 equiv)

-

Solvent: Anhydrous DMF or THF [0.5 M]

-

Protocol:

-

Safety: NaH releases hydrogen gas. Perform under inert atmosphere (

or Ar) in a well-ventilated hood. -

Deprotonation: Suspend NaH in anhydrous DMF at

. Add a solution of this compound in DMF dropwise over 20 minutes.-

Observation: Gas evolution (

) will occur.

-

-

Stir: Allow to warm to room temperature and stir for 30–60 minutes until gas evolution ceases (indicates formation of sodium pyrazolide).

-

Addition: Cool back to

(optional, depending on electrophile reactivity) and add the alkyl halide dropwise. -

Reaction: Stir at room temperature for 2–6 hours.

-

Quench: Carefully add saturated

solution or ice water to quench excess hydride. -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with water ( -

Drying: Dry over

, filter, and concentrate.

Analytical Validation & Data

Expected NMR Signatures

Upon successful alkylation, the symmetry of the pyrazole ring is broken electronically (though chemical shift differences are subtle), and the broad N-H signal disappears.

| Signal | Substrate (this compound) | Product (1-Alkyl-4-propylpyrazole) |

| N-H | Broad singlet > 10 ppm (often invisible) | Absent |

| H-3 / H-5 | Distinct singlets (e.g., | |

| N-CH2 | N/A | New signal |

Solvent & Base Selection Guide[2][6]

| Parameter | Method A ( | Method B (NaH/DMF) | Method C (KOH/Toluene/PTC) |

| Reaction Rate | Moderate | Fast | Slow to Moderate |

| Moisture Sensitivity | Low | High | Low |

| Workup | Filtration (Easy) | Aqueous Extraction (Tedious) | Phase Separation (Easy) |

| Green Score | High (MeCN is volatile) | Low (DMF is reprotoxic) | High (Toluene is preferred) |

| Cost | High (Cesium) | Low (Sodium) | Very Low |

Troubleshooting & Optimization

Issue: Low Conversion

-

Cause: Alkyl chloride is too unreactive.

-

Solution: Add 10 mol% Sodium Iodide (Finkelstein condition) to generate the more reactive alkyl iodide in situ. Switch to Method B (NaH).

Issue: Over-alkylation (Quaternization)

-

Cause: Excess alkyl halide or high temperatures.

-

Solution: Strictly control stoichiometry (1.05 equiv of alkyl halide). Use Method A, as the bicarbonate byproduct buffers the reaction, making the neutral product less nucleophilic than the anion.

Issue: Regioisomerism?

-

Validation: As noted, this compound is symmetric.[1] If you observe two spots on TLC with very similar Rf, check your starting material purity or the alkyl halide structure (e.g., if the alkyl halide is chiral or has an isomerizable group).

General Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

References

-

Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of secondary amines. Journal of Practical Chemistry, 341(2), 186-190.[1] Link

-

BenchChem. (2025).[2][6] Protocols for N-alkylation of Pyrazole Scaffolds. Application Notes. Link

-

Lamberth, C. (2022).[7] Pyrazole chemistry in crop protection. Heterocycles, 84(2), 1189-1228.[1] (Context on 4-substituted pyrazole utility).

-

PubChem. (2025).[8][9][10] this compound Compound Summary. National Library of Medicine. Link

-

Kost, A. N., & Grandberg, I. I. (1966). Progress in Pyrazole Chemistry. Advances in Heterocyclic Chemistry, 6, 347-429.[1] (Foundational text on pyrazole symmetry and reactivity).

Sources

- 1. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound | C6H10N2 | CID 12943708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Propylpyridine | C8H11N | CID 70738 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Advanced Crystallization Protocols for 4-Propylpyrazole Derivatives

Introduction: The "Propyl" Challenge in Pyrazole Chemistry

4-Propylpyrazole derivatives are critical scaffolds in medicinal chemistry, serving as precursors for phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogues) and various agrochemicals. While the pyrazole core provides a rigid hydrogen-bonding motif, the C4-propyl chain introduces a specific physicochemical challenge: lipophilic flexibility .

Unlike their methyl analogs, 4-propyl derivatives exhibit increased van der Waals interactions and rotational freedom. This often leads to:

-

Oiling Out: The propyl chain lowers the melting point and increases solubility in non-polar solvents, causing the compound to phase-separate as an oil rather than a crystal during cooling.

-

Solvation Hysteresis: The amphiphilic nature (polar head, lipophilic tail) can stabilize supersaturated solutions, delaying nucleation.

This guide details three field-proven crystallization protocols designed to overcome these specific barriers, moving beyond generic "recrystallization" to targeted solid-state engineering.

Pre-Crystallization Characterization

Before attempting bulk crystallization, a solubility profile must be established. 4-Propylpyrazole derivatives typically follow this solubility logic:

| Solvent Class | Representative Solvents | Solubility Behavior | Role in Protocol |

| Short-Chain Alcohols | Methanol, Ethanol, IPA | High Solubility (Temp dependent) | Primary Solvent |

| Chlorinated | DCM, Chloroform | Very High Solubility | Extraction only (Avoid for cryst.) |

| Esters | Ethyl Acetate | Moderate/High | Anti-solvent or Co-solvent |

| Alkanes | Hexane, Heptane | Low/Insoluble | Anti-solvent |

| Water | Water | Insoluble (Neutral form) | Strong Anti-solvent |

Protocol A: Hydroalcoholic Cooling Crystallization

Best for: Final API purity, controlling polymorphism, and avoiding oiling out.

This method leverages the high solubility of the pyrazole core in hot ethanol and its hydrophobic rejection by water at lower temperatures.

Materials

-

Crude Compound: 4-propylpyrazole derivative (e.g., 1-methyl-4-propyl-5-aminopyrazole).

-

Solvent System: Absolute Ethanol (EtOH) / Deionized Water.

-

Equipment: Jacketed glass reactor or round-bottom flask with overhead stirring.

Step-by-Step Methodology

-

Dissolution:

-

Charge the crude solid into the reactor.

-

Add Absolute EtOH (3-5 volumes relative to solid mass).

-

Heat to reflux (approx. 78°C) with agitation (200 RPM).

-

Note: If the solution is not clear, add EtOH in 0.5 volume increments. Do not exceed 10 volumes.

-

-

Clarification (Optional):

-

If insoluble particulates remain, perform a hot filtration through a sintered glass funnel.

-

-

The "Cloud Point" Titration:

-

Maintain temperature at 70-75°C.

-

Slowly add hot water (70°C) dropwise until a faint, persistent turbidity (cloudiness) is observed.

-

Add a minimal amount of hot EtOH (approx. 5-10% of total volume) to clear the solution back to transparency.

-

Scientific Rationale: This sets the system exactly at the saturation limit (metastable zone width boundary).

-

-

Controlled Cooling (Critical Step):

-

Ramp down temperature to 20°C at a rate of 10°C/hour .

-

Caution: Rapid cooling here will trap impurities and induce oiling out due to the propyl chain's lipophilicity.

-

-

Seeding (If required):

-

At 40-45°C, if no crystals are visible, add 0.1 wt% of pure seed crystals.

-

-

Isolation:

-

Cool further to 0-5°C and hold for 2 hours.

-

Filter the white/off-white needles.

-

Wash with a cold 1:1 EtOH:Water mixture.

-

Protocol B: Reactive Crystallization (Salt Formation)

Best for: Purification of oily intermediates or removing isomers.

Neutral 4-propylpyrazoles often exist as oils. Converting them to a salt (e.g., Hydrochloride, Citrate) rigidifies the lattice, instantly increasing the melting point and forcing crystallization.

Step-by-Step Methodology

-

Solvation:

-

Dissolve the oily crude pyrazole in Ethyl Acetate (EtOAc) or Acetone (5 volumes).

-

Cool the solution to 0-5°C in an ice bath.

-

-

Acid Addition:

-

Prepare a stoichiometric solution of acid (e.g., HCl in isopropanol or anhydrous Oxalic Acid in acetone).

-

Add the acid solution dropwise to the pyrazole solution.

-

Stoichiometry: Use 1.05 equivalents of acid.

-

-

Nucleation:

-

A heavy precipitate should form immediately.

-

If a gum forms instead (common with HCl salts), heat the mixture to reflux until the gum dissolves/disperses, then cool slowly. This effectively performs a "recrystallization of the salt in situ."

-

-

Digestion:

-

Stir the slurry at room temperature for 1-2 hours. This "Ostwald Ripening" process allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

-

Protocol C: Anti-Solvent "Crashing" (Heptane Method)

Best for: Rapid recovery of non-polar intermediates.

Step-by-Step Methodology

-

Dissolve the compound in a minimum volume of Dichloromethane (DCM) or Toluene .

-

Place the vessel under vigorous stirring (400+ RPM).

-

Add n-Heptane dropwise.

-

Ratio: Target a final solvent ratio of 1:3 (DCM:Heptane).

-

-

Observation: The solution will turn milky. Continue stirring until distinct solids aggregate.

-

Evaporation (Hybrid Technique):

-

If the precipitate is too fine, apply a gentle vacuum to selectively remove the lower-boiling solvent (DCM, bp 40°C) while leaving the Heptane (bp 98°C). This forces the compound out of solution slowly and grows larger crystals.

-

Decision Logic & Visualization

The following diagram outlines the decision process for selecting the correct crystallization technique based on the physical state of your crude 4-propylpyrazole derivative.

Figure 1: Decision tree for selecting the optimal crystallization strategy for 4-propylpyrazole derivatives based on physical state and chemical properties.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode with propyl-substituted pyrazoles.

Mechanism: The hydrophobic propyl chain drives the molecule to aggregate with itself rather than organizing into a lattice when the solvent becomes too polar (e.g., adding too much water too fast).

Corrective Actions:

-

Increase Temperature: Re-dissolve the oil by heating, then cool much slower (e.g., 5°C/hour).

-

Seed at the Cloud Point: Add seeds immediately when the first turbidity appears.

-

Change Solvent: Switch from EtOH/Water to IPA/Heptane . Isopropanol (IPA) is less polar than ethanol and better solubilizes the propyl chain, reducing the thermodynamic drive to phase separate.

References

-

Sildenafil Citrate Crystallization

- Title: "Why sildenafil and sildenafil citrate monohydr

- Source:Boonchom, B. et al. (2015).

-

URL:[Link]

- Relevance: Details the hydroalcoholic conditions required for pyrazole-based drug crystalliz

- Purification of Pyrazoles via Salt Formation: Title: "Method for purifying pyrazoles (WO2011076194A1)" Source:Google Patents / BASF SE. URL: Relevance: Establishes the industrial standard for purifying pyrazoles by converting them to acid addition salts (Protocol B).

-

General Pyrazole Synthesis & Workup

- Title: "3(5)

- Source:Organic Syntheses, Coll. Vol. 5, p.39 (1973).

-

URL:[Link]

- Relevance: Provides foundational solubility data and ethanol-based crystalliz

- Title: "Process for the preparation of sildenafil and intermediates thereof (US20100048897A1)

Application Notes and Protocols: Catalytic Hydrogenation of 4-Propylpyrazole to 4-Propylpyrazolidine

Introduction: The Significance of Saturated Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole motif is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] While the aromatic pyrazole ring is prevalent, its saturated counterpart, the pyrazolidine ring, offers a three-dimensional structure that can provide improved pharmacological properties such as enhanced binding affinity and better pharmacokinetic profiles. The synthesis of substituted pyrazolidines, therefore, is of significant interest to researchers in drug discovery and development. This application note provides detailed protocols for the catalytic hydrogenation of 4-propylpyrazole to 4-propylpyrazolidine, a valuable building block for novel therapeutics.

The conversion of a stable aromatic pyrazole ring to its saturated pyrazolidine form requires breaking the aromaticity, a process that necessitates the use of effective catalytic systems under controlled conditions. This guide will explore two robust and field-proven catalytic systems for this transformation: Rhodium on Carbon (Rh/C) and Raney® Nickel. The causality behind experimental choices, detailed step-by-step protocols, and methods for verifying the final product are presented to ensure scientific integrity and reproducibility.

Mechanistic Considerations: From Aromaticity to Saturation

The catalytic hydrogenation of pyrazole to pyrazolidine involves the addition of two molecules of hydrogen across the two double bonds of the pyrazole ring. The reaction proceeds via a series of steps on the surface of the metal catalyst.[3]

Figure 1: General mechanism of catalytic hydrogenation of 4-propylpyrazole.

Initially, molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst and dissociates into atomic hydrogen. The 4-propylpyrazole molecule also adsorbs onto the catalyst surface. Stepwise addition of the adsorbed hydrogen atoms to the pyrazole ring leads to the formation of a partially saturated intermediate, 4-propylpyrazoline, which is then further hydrogenated to the final product, 4-propylpyrazolidine. The choice of catalyst is critical as it influences the efficiency of this process. Rhodium and Raney® Nickel have demonstrated efficacy in the hydrogenation of pyrazoline systems, making them suitable candidates for the complete reduction of pyrazoles.[4]

Recommended Catalytic Systems and Protocols

This section details two reliable protocols for the catalytic hydrogenation of 4-propylpyrazole. Both methods require high-pressure hydrogenation equipment and strict adherence to safety protocols.

Protocol 1: Hydrogenation using Rhodium on Carbon (Rh/C)

Rhodium on carbon is a powerful catalyst for the hydrogenation of aromatic rings and is effective for the reduction of pyrazoles.[5]

Materials and Equipment:

-

4-Propylpyrazole

-

5% Rhodium on Carbon (Rh/C)

-

Ethanol (absolute)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Hydrogen gas (high purity)

-

Celatom® or diatomaceous earth for filtration

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

Experimental Workflow:

Figure 2: Workflow for Rh/C catalyzed hydrogenation.

Step-by-Step Procedure:

-

Reactor Preparation: In a suitable high-pressure autoclave, add 4-propylpyrazole (1.0 eq).

-

Catalyst and Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 5% Rhodium on Carbon (5-10 mol% relative to the substrate) and absolute ethanol as the solvent (concentration of substrate typically 0.1-0.5 M).

-

System Purge: Seal the autoclave and purge the system with nitrogen gas three times to remove any residual oxygen.

-

Hydrogenation: Pressurize the autoclave with high-purity hydrogen gas to the desired pressure (typically 50-80 bar).

-

Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 24-48 hours.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the system with nitrogen.

-

Catalyst Removal: Open the autoclave and filter the reaction mixture through a pad of Celatom® or diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-propylpyrazolidine.

-

Purification and Characterization: The crude product can be purified by distillation or chromatography if necessary. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including aromatic heterocycles.[6][7]

Materials and Equipment:

-

4-Propylpyrazole

-

Raney® Nickel (active, slurry in water or ethanol)

-

Ethanol (absolute)

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Hydrogen gas (high purity)

-

Celatom® or diatomaceous earth for filtration

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer

Experimental Workflow:

Figure 3: Workflow for Raney® Nickel catalyzed hydrogenation.

Step-by-Step Procedure:

-

Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry (typically stored under water) with absolute ethanol three times to remove the water. All handling of Raney® Nickel should be done under a blanket of solvent to prevent ignition, as it can be pyrophoric.[8]

-

Reactor Preparation: In a suitable high-pressure autoclave, add 4-propylpyrazole (1.0 eq) and absolute ethanol.

-

Catalyst Addition: Add the washed Raney® Nickel to the reactor (typically 10-20% by weight of the substrate).

-

System Purge: Seal the autoclave and purge with nitrogen gas three times.

-

Hydrogenation: Pressurize the autoclave with high-purity hydrogen gas to a pressure of 50-100 bar.

-

Reaction: Heat the reaction mixture to 100-120°C with vigorous stirring for 24-72 hours.

-

Work-up: After cooling to room temperature, carefully vent the hydrogen and purge with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through Celatom® to remove the Raney® Nickel.

-

Product Isolation: Concentrate the filtrate under reduced pressure.

-

Purification and Characterization: Purify the crude product as needed and characterize by NMR and mass spectrometry.

Data Presentation and Product Verification

The successful conversion of 4-propylpyrazole to 4-propylpyrazolidine can be confirmed by comparing the NMR spectra of the starting material and the product.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 4-Propylpyrazole | ~7.5 (s, 2H, pyrazole-H), 2.5 (t, 2H, -CH₂-), 1.6 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) | ~135 (pyrazole C-H), ~118 (pyrazole C-propyl), ~29 (-CH₂-), ~23 (-CH₂-), ~14 (-CH₃) |

| 4-Propylpyrazolidine | ~3.1 (t, 4H, pyrazolidine-CH₂), ~2.0 (m, 1H, pyrazolidine-CH), 1.3-1.5 (m, 4H, propyl-CH₂), 0.9 (t, 3H, -CH₃) | ~50 (pyrazolidine-CH₂), ~40 (pyrazolidine-CH), ~35 (propyl-CH₂), ~20 (propyl-CH₂), ~14 (-CH₃) |

Note: The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions. The disappearance of the aromatic proton signals around 7.5 ppm and the appearance of aliphatic proton signals for the pyrazolidine ring are key indicators of a successful reaction.

Safety Considerations for High-Pressure Hydrogenation

Catalytic hydrogenation reactions, especially at high pressure, carry inherent risks and must be conducted with extreme caution in a properly equipped facility.

-

Pyrophoric Catalysts: Both Rh/C (when dry) and Raney® Nickel are pyrophoric and can ignite spontaneously in air. Always handle these catalysts under an inert atmosphere or wetted with a solvent.

-

Flammable Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, and all equipment is properly grounded.

-

High Pressure: The use of high-pressure autoclaves requires proper training and adherence to the manufacturer's operating procedures. Regularly inspect the equipment for any signs of wear or damage.

-

Exothermic Reactions: Hydrogenation reactions are exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.

References

- Pyrazoles. (n.d.). In Science of Synthesis. Thieme.

- Pasquet, G., et al. (1984). Catalytic hydrogenation of 1 and 2-pyrazoline. Isolation of pyrazolidine and process schemes. Bulletin de la Societe Chimique de France, (11-12), II-443-II-448.

- Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.

- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. Current Topics in Medicinal Chemistry, 17(20), 2347-2369.

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.

- Alberti, C., & Zerbi, G. (1961). [Synthesis of alkylpyrazoles]. Il Farmaco; edizione scientifica, 16, 527-539.

-

Catalytic Hydrogenation of Alkenes. (2023, January 22). In Chemistry LibreTexts. Retrieved from [Link]

- Wube, A. A., et al. (2011). Pyrazole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 46(11), 5343-5350.

-

Hydrogenation. (n.d.). In Organic Syntheses. Retrieved from [Link]

- Török, B., et al. (2002). Hydrogenation of aromatics and heteroaromatics with solid rhodium catalysts.

-

Raney® Nickel. (n.d.). In W. R. Grace & Co. Retrieved from [Link]

- Adkins, H., & Billica, H. R. (1948). The Hydrogenation of Esters to Alcohols at 25-150°. Journal of the American Chemical Society, 70(9), 3121-3125.

- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (2010). Chinese Journal of Pharmaceuticals, 41(1), 23-25.

- WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google Patents. (2006).

-

Raney nickel. (n.d.). In Wikipedia. Retrieved from [Link]

- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters, 25(5), 779-782.

-

Raney® Nickel: A Life-Changing Catalyst. (2022). American Chemical Society. Retrieved from [Link]

- Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. (2000). Indian Journal of Chemical Technology, 7(5), 241-246.

- Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. (2020). Chemical Engineering Journal, 381, 122678.

- Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. (2022).

- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2019). Organic & Biomolecular Chemistry, 17(38), 8729-8733.

- Raney nickel catalyzed highly chemoselective hydrogenation for synthesis of tetrahydroquinolines and indolines in water. (2021). Green Chemistry, 23(1), 358-364.

- Pyrazolidines: synthesis, reactivity, physical and biological properties. (2022). Arkivoc, 2022(1), 1-100.

- US2813100A - Hydrogenation process - Google Patents. (1957).

Sources

- 1. WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles - Google Patents [patents.google.com]

- 2. html.rhhz.net [html.rhhz.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole - Google Patents [patents.google.com]

- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. acs.org [acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Propylpyrazole Substitution

Welcome to the technical support center for synthetic strategies involving 4-propylpyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique challenges posed by this sterically hindered scaffold. Here, we provide in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding to help you achieve your synthetic goals.

Understanding the Challenge: The Steric Influence of the C4-Propyl Group

The pyrazole ring is a cornerstone in medicinal chemistry, but its functionalization can be nuanced. In the case of 4-propylpyrazole, the alkyl substituent at the C4 position presents a significant steric shield. This steric hindrance is a primary factor governing the regioselectivity of substitution reactions.

The C4 position in a pyrazole ring is electronically the most nucleophilic and, therefore, the most susceptible to electrophilic attack. However, with the C4 position occupied by a propyl group, electrophilic substitution is directed to the less sterically hindered and less electron-rich C3 and C5 positions. The bulky nature of the propyl group can also influence the accessibility of the adjacent N1 and N2 nitrogens for alkylation or acylation.

This guide will address the common issues encountered when working with 4-propylpyrazole and provide strategies to overcome them.

Frequently Asked Questions (FAQs)

FAQ 1: I am attempting an electrophilic aromatic substitution (e.g., nitration, bromination) on 4-propylpyrazole, but I am getting very low yields or a mixture of products. What is happening?

The primary issue is the steric hindrance from the C4-propyl group, which deactivates the adjacent C3 and C5 positions towards traditional electrophilic aromatic substitution. While the C4 position is electronically favored for such reactions, it is blocked. The remaining C3 and C5 positions are less nucleophilic, leading to sluggish reactions and the potential for side reactions. To achieve substitution at C5, more advanced methods like directed lithiation or transition-metal-catalyzed C-H activation are often necessary.

FAQ 2: Why is N-alkylation of my 4-propylpyrazole not regioselective, leading to a mixture of N1 and N2 isomers?

The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, and the propyl group at C4 does not create a strong steric bias for alkylation at one nitrogen over the other. The formation of isomeric products is a common challenge in the N-alkylation of unsymmetrically substituted pyrazoles. The regioselectivity can be influenced by the choice of base, solvent, and the nature of the alkylating agent. In some cases, steric effects of substituents next to the nitrogen can slow the alkylation.[1][2]

FAQ 3: Can I use protecting groups to control the regioselectivity of substitution on 4-propylpyrazole?

Yes, protecting groups are a powerful tool. Protecting the N1 position with a bulky group can direct substitution to the C5 position.[3] Common protecting groups for pyrazoles include the tetrahydropyranyl (THP) group.[4] Additionally, a directing group can be installed on the N1 nitrogen to facilitate regioselective C-H activation at the C5 position.

Troubleshooting Guides & Protocols

Guide 1: Low Yield in C5-Substitution of 4-Propylpyrazole

Problem: Direct electrophilic attack at the C5 position of 4-propylpyrazole is inefficient due to steric hindrance and lower nucleophilicity compared to the blocked C4 position.

Solution Overview: A common and effective strategy is to first introduce a halogen at the C5 position via a directed metallation, followed by a cross-coupling reaction to introduce the desired substituent.

Workflow: C5-Arylation via Directed Lithiation and Suzuki Coupling

Caption: Workflow for C5-arylation of 4-propylpyrazole.

Detailed Protocol: C5-Bromination via Directed Lithiation

This protocol is adapted from methodologies for directed lithiation of substituted pyrazoles.[5]

-

N1-Protection: To a solution of 4-propylpyrazole in a suitable solvent (e.g., THF), add a base (e.g., NaH) followed by benzenesulfonyl chloride to protect the N1 position. This directing group is crucial for regioselective lithiation.

-

Directed Lithiation: Cool the solution of N1-protected 4-propylpyrazole to a low temperature (e.g., -78 °C) under an inert atmosphere. Add a strong base such as n-butyllithium (n-BuLi) or phenyl-lithium (PhLi) dropwise. The phenylsulfonyl group directs the deprotonation to the C5 position.

-

Quenching with Bromine: After stirring at low temperature, quench the resulting lithiated species with a solution of bromine (Br2) in a suitable solvent.

-

Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain 5-bromo-1-(phenylsulfonyl)-4-propylpyrazole.

Protocol: Suzuki Cross-Coupling

This protocol is a general procedure for Suzuki coupling with brominated pyrazoles.[6][7]

-

Reaction Setup: In a reaction vessel, combine 5-bromo-1-(phenylsulfonyl)-4-propylpyrazole, the desired arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3) in a suitable solvent such as dimethoxyethane.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The organic layers are combined, dried, and concentrated. The crude product is then purified by column chromatography.

-

Deprotection: The phenylsulfonyl protecting group can be removed under reductive conditions (e.g., magnesium in methanol) to yield the final 5-aryl-4-propylpyrazole.

| Parameter | Recommended Condition | Rationale |

| Lithiation Base | n-BuLi or PhLi | Strong bases are required for deprotonation of the pyrazole ring. |

| Temperature | -78 °C | Low temperature is critical to prevent side reactions and ensure kinetic control of lithiation. |

| Suzuki Catalyst | Pd(dppf)Cl2 | A robust catalyst for cross-coupling with heteroaryl halides. |

| Suzuki Base | K2CO3 | A common and effective base for Suzuki reactions. |

Guide 2: Achieving Regioselective N-Alkylation

Problem: Non-selective N-alkylation of 4-propylpyrazole results in a difficult-to-separate mixture of N1 and N2 isomers.

Solution Overview: The regioselectivity of N-alkylation can be influenced by several factors. A strategic approach involves using a biocatalytic method for highly selective alkylation.

Strategy: Enzymatic N-Alkylation

Recent advances have demonstrated the use of engineered enzymes for the highly regioselective alkylation of pyrazoles.[8][9] A two-enzyme cascade can be employed where one enzyme generates a non-natural S-adenosyl-L-methionine analog from a haloalkane, and a second engineered enzyme transfers the alkyl group to the pyrazole with high selectivity.

Caption: Biocatalytic approach for regioselective N-alkylation.

Considerations for Chemical N-Alkylation

If a biocatalytic approach is not feasible, optimization of the chemical alkylation is necessary.

| Parameter | Strategy | Expected Outcome |

| Solvent | Vary polarity (e.g., THF, DMF, Acetonitrile) | Can influence the aggregation state of the pyrazolate anion and the transition state of the reaction. |

| Base | Test different bases (e.g., NaH, K2CO3, Cs2CO3) | The counter-ion of the base can affect the nucleophilicity of the two nitrogen atoms differently. |

| Temperature | Lower temperature | May favor the formation of the thermodynamically more stable isomer. |

| Alkylating Agent | Use bulkier alkylating agents | May increase steric differentiation between the two nitrogen environments. |

Guide 3: Functionalization via C-H Activation

Problem: Direct functionalization of the C-H bonds of 4-propylpyrazole is challenging due to the inherent reactivity of the pyrazole ring and the steric hindrance of the propyl group.

Solution Overview: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyrazoles.[10][11][12] This approach avoids the need for pre-functionalized starting materials.

Strategy: Palladium-Catalyzed C5-Arylation

For 4-substituted pyrazoles, direct C-H activation often occurs at the C5 position.[4]

General Protocol for Pd-Catalyzed C5-Arylation

This protocol is based on established methods for the C-H functionalization of pyrazoles.[4]

-

N1-Protection: Protect the N1 position of 4-propylpyrazole, for example, with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The protecting group is often essential for successful C-H activation.

-

Reaction Setup: In a reaction vessel, combine the N1-protected 4-propylpyrazole, the aryl halide (e.g., aryl bromide), a palladium catalyst (e.g., Pd(OAc)2), a ligand (if necessary), and a base (e.g., KOPiv) in a suitable solvent (e.g., DMAc).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 100-140 °C) under an inert atmosphere.

-

Work-up and Purification: After completion, the reaction is worked up and the product is purified by column chromatography.

-

Deprotection: The SEM group can be removed under acidic conditions to yield the C5-arylated 4-propylpyrazole.

| Reagent/Condition | Example | Rationale |

| Catalyst | Pd(OAc)2 | A common and effective palladium source for C-H activation. |

| Base | KOPiv | Often used in C-H activation to facilitate the proton abstraction step. |

| Protecting Group | SEM | Protects the N-H and can influence the regioselectivity of the C-H activation. |

| Solvent | DMAc or DMF | High-boiling polar aprotic solvents are typically used for these reactions. |

References

-

Romdhane, A., et al. (2020). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 16, 2837-2846. Available from: [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. Available from: [Link]

- Li, H., et al. (2013). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Chemical Research in Chinese Universities, 29(4), 624-628.

-

Bako, E., et al. (2021). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, 27(6), 1963-2004. Available from: [Link]

-

Wang, C., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of the Brazilian Chemical Society, 25(3), 553-559. Available from: [Link]

-

Pennington, L. D., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 23(11), 2843. Available from: [Link]

-

Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. Available from: [Link]

-

Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed, 32812586. Available from: [Link]

-

Schmölzer, K., et al. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available from: [Link]

- Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry.

-

D'Auria, M., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 14757-14771. Available from: [Link]

- Claramunt, R. M., et al. (1989). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1, 1875-1879.

-

Schmölzer, K., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available from: [Link]

- BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.

-

Romdhane, A., et al. (2020). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ResearchGate. Available from: [Link]

- Bailey, W. F., et al. (2006). Optimization of Organolithium Reactions. Organic Process Research & Development, 10(2), 327-335.

-

D'Auria, M. (2018). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. Molecules, 23(8), 1875. Available from: [Link]

-

Henri, J., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. Organic Letters, 14(18), 4842-4845. Available from: [Link]

-

Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1236-1239. Available from: [Link]

-

Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University. Available from: [Link]

-

Pennington, L. D., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]

-

Grotjahn, D. B., et al. (2002). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. The Journal of Organic Chemistry, 67(26), 9200-9209. Available from: [Link]

-

Grotjahn, D. B., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Organic & Biomolecular Chemistry, 13(13), 3974-3983. Available from: [Link]

- BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. html.rhhz.net [html.rhhz.net]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Transition-metal-catalyzed C–H functionalization of pyrazoles / Organic & Biomolecular Chemistry, 2020 [sci-hub.box]

Validation & Comparative

A Guide to the 1H NMR Spectral Analysis of 4-Propyl-1H-pyrazole: Prediction, Comparison, and Experimental Best Practices

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose, offering deep insights into molecular architecture. This guide provides a comprehensive analysis of the 1H NMR spectrum of 4-Propyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry.

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] This structural motif is found in a wide array of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1] The substituent at the 4-position of the pyrazole ring can significantly influence its electronic properties and, consequently, its biological activity and spectroscopic signature.

Predicting the 1H NMR Spectrum of this compound

The structure of this compound, with the IUPAC name this compound, dictates the expected signals in its 1H NMR spectrum.[2] The molecule possesses protons in two distinct environments: the aromatic pyrazole ring and the aliphatic propyl chain. Additionally, the N-H proton of the pyrazole ring will be present.

A Note on Tautomerism: It is important to recognize that 1H-pyrazoles can exist as tautomers.[3] In the case of this compound, the tautomerism means the proton on the nitrogen can reside on either N1 or N2. In many instances, this exchange is rapid on the NMR timescale, leading to an averaged signal for the C3 and C5 protons, making them chemically equivalent.[4]

Below is a detailed prediction of the chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |

| H3 / H5 | ~ 7.5 - 7.7 | Singlet (s) | N/A | In the parent pyrazole, the H3/H5 protons appear as a doublet at approximately 7.6-7.7 ppm.[4] The propyl group at the 4-position is a weakly electron-donating group, which is expected to cause a slight upfield shift of the adjacent ring protons. Due to the rapid tautomeric exchange, H3 and H5 are expected to be equivalent, resulting in a singlet. |

| N-H | ~ 12.0 - 14.0 | Broad Singlet (br s) | N/A | The N-H proton in pyrazoles is known to be deshielded and often appears as a broad signal due to quadrupole coupling with the nitrogen atom and intermolecular hydrogen bonding.[4] Its chemical shift can be highly dependent on solvent and concentration. |

| -CH2- (α to ring) | ~ 2.4 - 2.6 | Triplet (t) | ~ 7-8 | This methylene group is attached to the aromatic pyrazole ring, which deshields it compared to a simple alkane. The signal is split into a triplet by the two adjacent protons of the neighboring methylene group. |

| -CH2- (β to ring) | ~ 1.5 - 1.7 | Sextet (or multiplet, m) | ~ 7-8 | This methylene group is in a standard aliphatic environment. It is coupled to the two protons of the α-methylene group and the three protons of the terminal methyl group, which would ideally result in a sextet. Often, this appears as a more complex multiplet. |

| -CH3 | ~ 0.9 - 1.0 | Triplet (t) | ~ 7-8 | The terminal methyl group is in a typical upfield aliphatic region. It is split into a triplet by the two adjacent protons of the β-methylene group. |

Comparative Spectral Analysis: this compound vs. Pyrazole

A direct comparison with the parent pyrazole highlights the influence of the 4-propyl substituent.

| Compound | H3 / H5 Chemical Shift (δ, ppm) | H4 Chemical Shift (δ, ppm) | N-H Chemical Shift (δ, ppm) |

| Pyrazole | ~ 7.66 (d)[4] | ~ 6.37 (t)[4] | ~ 13.6 (br s)[5] |

| This compound (Predicted) | ~ 7.5 - 7.7 (s) | N/A | ~ 12.0 - 14.0 (br s) |

The most significant difference is the absence of a signal for H4 in the 4-propyl derivative and the collapse of the H3/H5 doublet into a singlet. The electron-donating nature of the propyl group is expected to slightly shield the ring protons, though this effect may be modest.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following step-by-step methodology is recommended.

1. Sample Preparation:

- Weigh approximately 5-10 mg of high-purity this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Chloroform-d (CDCl3) is a common choice for initial analysis.

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

2. NMR Spectrometer Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Tune and shim the spectrometer to ensure a homogeneous magnetic field.

- Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 16 ppm).

- Determine the optimal pulse width (typically a 90° pulse).

3. Data Acquisition:

- Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

- Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A D1 of 2-5 seconds is often a good starting point.

4. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the spectrum to ensure all peaks are in the absorptive mode.

- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

- Integrate the signals to determine the relative number of protons corresponding to each peak.

- Analyze the peak multiplicities and measure the coupling constants.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the 1H NMR spectrum of this compound.

Caption: Workflow for 1H NMR analysis of this compound.

Conclusion

The predicted 1H NMR spectrum of this compound provides a valuable template for the structural verification of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently interpret experimental data. The comparison with the parent pyrazole highlights the predictable influence of alkyl substitution on the electronic environment of the heterocyclic ring. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data, which is the foundation of accurate spectral analysis and structural elucidation in the pursuit of novel chemical entities.

References

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved February 4, 2026, from [Link]

-

MDPI. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved February 4, 2026, from [Link]

-

InstaNANO. (n.d.). NMR Database Table with Search. Retrieved February 4, 2026, from [Link]

-

MDPI. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved February 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 4, 2026, from [Link]

-

(n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 4, 2026, from [Link]

-

(n.d.). H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved February 4, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2022, November 2). (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. Retrieved February 4, 2026, from [Link]

-

CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 4, 2026, from [Link]

-

SpringerLink. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Retrieved February 4, 2026, from [Link]

-

MDPI. (2022, April 5). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved February 4, 2026, from [Link]

-

SpectraBase. (n.d.). 1H-Pyrazole, 4,5-dihydro-3-methyl-1-propyl- - Optional[MS (GC)] - Spectrum. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Phenylpyrazole. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). Pyrazole. Retrieved February 4, 2026, from [Link]

Sources

Advanced Fragmentation Guide: 4-Propyl-1H-pyrazole Mass Spectrometry

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

In the development of pyrazole-based bioisosteres (e.g., for COX-2 inhibitors or LRRK2 kinase inhibitors), the precise location of alkyl substituents dictates biological activity. However, distinguishing 4-Propyl-1H-pyrazole (C-substituted) from its regioisomer 1-Propyl-1H-pyrazole (N-substituted) is a frequent analytical bottleneck. Both isomers share a molecular weight of 110.16 Da, yet they exhibit distinct fragmentation behaviors under Electron Ionization (EI).

This guide provides a definitive technical comparison, establishing the

Compound Profile & Core Fragmentation Logic

This compound (The Target)[1]

-

Molecular Weight: 110.16 g/mol

-

Molecular Ion (

): -

Dominant Mechanism:

-Cleavage of the alkyl side chain.

Unlike N-alkyl pyrazoles, C-alkyl pyrazoles (specifically at the 4-position) stabilize positive charge effectively through the aromatic

The Mechanism:

-

Ionization generates the radical cation

at -

The bond between the

and -

A neutral ethyl radical (

, 29 Da) is ejected. -

Result: A high-abundance diagnostic ion at

81 (

1-Propyl-1H-pyrazole (The Alternative/Impurity)

-

Molecular Weight: 110.16 g/mol

-

Molecular Ion (

): -

Dominant Mechanism: McLafferty Rearrangement.[2][3][4][5][6]

The N-propyl isomer possesses a

The Mechanism:

-

Ionization generates

at -

The nitrogen radical abstracts a

-hydrogen from the propyl chain. -

A neutral ethylene molecule (

, 28 Da) is eliminated. -

Result: A high-abundance diagnostic ion at

82 (

Comparative Analysis: Diagnostic Ion Table

The following table summarizes the critical spectral differences required for structural confirmation.

| Feature | This compound (Target) | 1-Propyl-1H-pyrazole (Alternative) | Differentiation Logic |

| Base Peak / Major Ion | The "Odd/Even" Rule: Nitrogen rule dictates odd mass for fragments with even N count (81). McLafferty yields an even mass radical cation (82). | ||

| Neutral Loss | Ethyl Radical ( | Ethylene Molecule ( | Radical loss vs. Neutral molecule loss. |

| Mechanism | McLafferty Rearrangement (Cyclic Transition) | 4-position lacks the geometry for facile McLafferty rearrangement involving the ring nitrogens. | |

| Secondary Ions | Sequential fragmentation follows the initial diagnostic split. | ||

| Molecular Ion |

Visualization of Fragmentation Pathways[2][8][9]

The following diagram illustrates the divergent pathways that allow for the unambiguous identification of the 4-propyl isomer.

Figure 1: Decision tree for differentiating propyl-pyrazole isomers based on primary fragmentation mechanisms.

Experimental Protocol: Self-Validating GC-MS Workflow

To replicate these results and ensure data integrity, use the following protocol. This workflow includes a "Self-Validation" step using the diagnostic ion ratio.

Instrument Parameters

-

System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or similar).

-

Ionization: Electron Ionization (EI) at 70 eV .

-

Column: Non-polar capillary column (e.g., HP-5MS or DB-5), 30m x 0.25mm ID x 0.25µm film.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

Inlet Temperature: 250°C (Split mode 10:1).

-

Source Temperature: 230°C.

-

Transfer Line: 280°C.

Step-by-Step Method

-

Sample Prep: Dissolve 1 mg of this compound in 1 mL of Methanol or Ethyl Acetate.

-

Injection: Inject 1 µL of the sample.

-

Oven Program:

-

Hold at 60°C for 1 min.

-

Ramp 20°C/min to 200°C.

-

Ramp 40°C/min to 300°C.

-

-

Data Acquisition: Scan range

40–300.

Self-Validation Criteria

For a positive identification of This compound , the spectrum must meet the following criteria:

-

Molecular Ion: Presence of

110.[1] -

Base Peak: The most abundant ion must be

81 (or within 10% relative abundance of the base peak). -

Exclusion: The intensity of

82 must be < 5% of the base peak. (A high 82 peak indicates contamination with the 1-propyl isomer).

References

-

NIST Mass Spectrometry Data Center. 1H-Pyrazole Mass Spectrum.[7] NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]

- Khmel'nitskii, R. A., et al.Mass spectra of pyrazoles. Journal of Organic Chemistry USSR (English Translation), 1967. (Foundational text on pyrazole ring stability and HCN loss).

-

McLafferty, F. W. Interpretation of Mass Spectra.[2] University Science Books. (Authoritative source on McLafferty Rearrangement mechanisms).

Sources

- 1. researchgate.net [researchgate.net]

- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. m.youtube.com [m.youtube.com]

- 5. McLafferty Rearrangement.pptx [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. 1H-Pyrazole [webbook.nist.gov]

- 8. 1H-Pyrazole, 1-phenyl- [webbook.nist.gov]

A Senior Application Scientist's Guide to the UV-Vis Spectroscopic Characterization of 4-Propyl-1H-pyrazole

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the expected Ultraviolet-Visible (UV-Vis) absorption characteristics of 4-Propyl-1H-pyrazole. Drawing upon foundational principles and experimental data from analogous compounds, we will explore the factors influencing its electronic spectrum and provide a robust protocol for its empirical determination.

The Pyrazole Chromophore: A Theoretical Overview

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core chromophore of this compound. The UV-Vis absorption of pyrazole and its derivatives is primarily governed by π → π* and n → π* electronic transitions.[1] The π → π* transitions, typically of high intensity, involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital within the aromatic system.[1][2] The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (the lone pair of the pyridine-type nitrogen) to an anti-bonding π* orbital.[1]

The position and intensity of these absorption bands are sensitive to the nature of substituents on the pyrazole ring and the polarity of the solvent used for analysis.[3][4]

Predicting the UV-Vis Absorption of this compound

A gas-phase study of 1H-pyrazole reports a maximal UV absorption cross-section at 203 nm, with negligible absorption beyond 240 nm.[5][6] This absorption is attributed to a high-energy π → π* transition within the pyrazole ring. The propyl group at the 4-position of the pyrazole ring is an alkyl substituent, which acts as a weak auxochrome. Auxochromes are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption maximum. Alkyl groups typically induce a small bathochromic shift (a shift to a longer wavelength or lower energy).

Therefore, it is anticipated that the primary π → π* absorption maximum (λmax) of this compound will occur at a slightly longer wavelength than that of unsubstituted pyrazole, likely in the range of 205-215 nm . The weaker n → π* transition is expected to be at a longer wavelength but may be difficult to observe or be masked by the more intense π → π* band.

Comparative Analysis with Other Pyrazole Derivatives

To provide a broader context, the following table compares the expected absorption of this compound with experimentally determined values for other relevant pyrazole derivatives. This comparison highlights how different substituents can significantly alter the UV-Vis spectrum.

| Compound | Substituent(s) | Solvent/Phase | λmax (nm) | Transition Type | Reference |

| 1H-Pyrazole | None | Gas Phase | 203 | π → π | [5][6] |

| This compound (Predicted) | 4-Propyl | - | ~205-215 | π → π | - |

| 3-Methyl-1H-pyrazole chromophore | 3-Methyl | Ethanol | 216 | π → π | [7] |

| Pyridyl-pyrazole derivative | Pyridyl and Benzene | Various | ~280 | π → π | [8] |

| Fused pyrazole with pyridyl group | Fused ring, Pyridyl | EtOH/HEPES | 280, 330 | π → π* | [9] |

This comparison illustrates that while simple alkyl substitution is expected to have a minor effect, the addition of more extensive chromophores, such as phenyl or pyridyl groups, or the creation of fused ring systems, leads to significant bathochromic shifts due to extended conjugation.[2]

Experimental Protocol for UV-Vis Spectroscopic Analysis

To empirically validate the predicted absorption maxima and obtain a comprehensive UV-Vis spectrum for this compound, the following detailed experimental protocol is recommended.

Objective: To determine the UV-Vis absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound (of high purity)

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Methodology:

-

Solvent Selection: The choice of solvent is critical as it can influence the position of absorption bands.[4] For non-polar compounds like this compound, a polar solvent like ethanol is a good starting point as it is transparent in the deep UV region. To investigate solvatochromic effects, spectra can also be recorded in a non-polar solvent like cyclohexane.

-

Preparation of Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 0.8 A.U.).

-

Instrument Setup and Blanking: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 190-400 nm). Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse a quartz cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at λmax, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the UV-Vis spectrum of this compound.

Caption: Experimental workflow for UV-Vis characterization.

Structure-Spectra Relationships

The relationship between the chemical structure and the resulting UV-Vis spectrum is fundamental to the characterization of organic molecules. The diagram below illustrates this concept for pyrazole derivatives.

Caption: Influence of structure on UV-Vis spectra.

Conclusion

The UV-Vis spectroscopic characterization of this compound is a critical step in its analysis. Based on the foundational chromophore of the pyrazole ring and the electronic effects of the propyl substituent, the primary π → π* absorption maximum is predicted to be in the 205-215 nm range. This guide provides the theoretical basis for this prediction, a comparative framework with other pyrazole derivatives, and a detailed, self-validating experimental protocol for its empirical determination. By following these guidelines, researchers can confidently and accurately characterize this and similar pyrazole-containing compounds, ensuring the integrity of their scientific endeavors.

References

- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (2019).

- Substituent effects in N-acetylated phenylazopyrazole photoswitches. (n.d.).

- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022).

- yl)methyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and - Semantic Scholar. (n.d.). Semantic Scholar.

- UV-Vis absorption and normalised emission spectra of the pyrazole... (n.d.).

- Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023). MDPI.

- UV/VIS Spectroscopy. (n.d.).

- UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. (n.d.).

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI.

- Designer Dithiocarbamates as Radical Covalent Catalysts via Excited-State Triplet Biradicals. (2026). American Chemical Society.

- Solvent Effects in UV-VISIBLE spectroscopy (π-π* & n-π* Transitions). (2021). YouTube.

- 13.4 UV/VIS Spectroscopy The spectroscopy which utilizes the ultraviolet (UV) and visible (VIS)

- Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. (n.d.). RSC Publishing.

- 1H-Pyrazole. (n.d.). National Institute of Standards and Technology.

- Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole. (n.d.). Benchchem.

- Recent progress in chemosensors based on pyrazole deriv

- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025).

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023).

Sources

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 3. Substituent effects in N-acetylated phenylazopyrazole photoswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]

Definitive Guide: Purity Assessment of 4-Propyl-1H-pyrazole via Elemental Analysis & Alternatives

Executive Summary

In the synthesis of pharmaceutical intermediates like 4-Propyl-1H-pyrazole (CAS: 21037-81-0), establishing absolute purity is critical for downstream efficacy in kinase inhibitor and drug scaffold production.[1] While Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion—remains the traditional "gold standard" for journal publication and bulk characterization, it is often insufficient as a standalone metric for nitrogen-rich heterocycles.

This guide objectively compares Elemental Analysis against its primary alternatives: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) .[1][2] We demonstrate that while EA provides essential bulk composition data, it must be integrated into a "Purity Triad" with chromatography and moisture analysis to avoid false rejections or undetected contamination.

Technical Context: The Compound & The Challenge

This compound is a key building block for bioactive molecules, including anti-inflammatory agents and enzyme inhibitors.[1]

-

Theoretical Composition: C: 65.42%, H: 9.15%, N: 25.43%

The Analytical Challenge

Pyrazoles present specific hurdles for combustion analysis:

-

High Nitrogen Content (~25%): Requires optimized oxidation conditions to prevent incomplete combustion (formation of carbonaceous char or unmeasured N₂ gas), which lowers observed values.

-

Hygroscopicity: The secondary amine (N-H) in the pyrazole ring can hydrogen bond with atmospheric water. Absorbed moisture distorts the H% (artificially high) and dilutes the C% and N% (artificially low).

-

Volatility: Low molecular weight pyrazoles can sublime during the purge phase of EA, leading to low recovery.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the performance of Elemental Analysis against industry alternatives for this compound.

Table 1: Performance Matrix of Purity Assessment Methods

| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR (¹H) |

| Primary Output | Bulk Elemental Ratio (C/H/N) | Chromatographic Purity (Area %) | Molar Purity (wt/wt %) |

| Specificity | Low. Cannot distinguish isomers or organic impurities with similar C/H/N ratios.[1] | High. Separates structurally distinct organic impurities. | Very High. Identifies structure + quantifies purity simultaneously.[2][5] |

| Blind Spots | Isomeric impurities; Inorganic salts (unless Ash is run); Water/Solvents (unless corrected). | Inorganic salts; Residual solvents; Water; Impurities without chromophores. | Paramagnetic impurities; Overlapping signals (rare in simple pyrazoles). |

| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–20 mg (Non-destructive) |

| Precision | ±0.3% to ±0.4% (Absolute) | < 1.0% (RSD) | < 1.0% (with internal std) |

| Cost/Run | Low ($) | Medium ( | High ( |

| Turnaround | Fast (15 mins) | Medium (30-60 mins) | Fast (15 mins) |

Expert Insight: The "0.4% Rule" Trap

Many journals require EA values to be within ±0.4% of theoretical values.[6] However, for a hygroscopic compound like this compound, a sample with 1% absorbed water will fail the Carbon specification (Found ~64.7% vs Theo 65.4%) despite being chemically pure.[1] HPLC would likely show this same sample as >99.9% pure. [1]

Deep Dive: Optimized Elemental Analysis Protocol

To use EA effectively for this compound, you must control for volatility and moisture.[1] This protocol ensures data integrity.

Phase 1: Sample Pre-Treatment (Crucial)

-

Step 1: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica desiccant. Note: Avoid higher temperatures to prevent sublimation.[1]

-

Step 2: Immediately transfer to a desiccator.

-

Step 3: Perform a Karl Fischer (KF) titration (coulometric) on a separate aliquot to determine residual water content (

).

Phase 2: Combustion Parameters (CHNS Analyzer)

-

Instrument: Flash 2000 or Elementar vario (or equivalent).

-

Oxidation Furnace: Set to 980°C . High temperature is required to break the robust N-N bond in the pyrazole ring.

-

Carrier Gas: Helium (140 mL/min).

-

Oxygen Injection: Boost oxygen injection time by 2 seconds (relative to standard benzoic acid calibration) to ensure complete combustion of the nitrogen-rich ring.

-

Sample Weight: 2.0 – 2.5 mg. Weighing error is the largest source of variance; use a microbalance with 0.001 mg readability.

Phase 3: Data Correction Logic

Do not report raw data if water is present. Calculate the Corrected Theoretical Value based on the KF result to validate the sample.

Formula for Water-Corrected Carbon Theory (

- : Theoretical Carbon % (65.42%)

- : Water content % from Karl Fischer.

Experimental Data: Scenario Study

We simulated a purity assessment of a synthesized batch of this compound to demonstrate the discrepancy between methods.

Sample Condition: Synthesized batch, vacuum dried, stored in ambient air for 2 hours (hygroscopic exposure).

Table 2: Comparative Results for Batch #PYR-042

| Test Method | Result | Limit / Specification | Status | Interpretation |

| HPLC (UV 254nm) | 99.8% Area | > 98.0% | PASS | Detects no organic byproducts.[1] Suggests high purity.[7] |

| Karl Fischer | 1.2% Water | Report Value | INFO | Sample has absorbed atmospheric moisture. |

| EA (Raw Data) | C: 64.61% H: 9.30%N: 25.05% | C: 65.42 ± 0.4% | FAIL | Carbon is too low (-0.81%).[1] Hydrogen is too high. |

| EA (Corrected) | C: 64.63% (vs 64.64%)N: 25.12% (vs 25.12%) | Corrected Theory ± 0.4% | PASS | When adjusted for 1.2% water, the EA matches perfectly. |

Validated Workflow Diagram

The following diagram outlines the decision logic for characterizing this compound, ensuring no false rejections.

Figure 1: Integrated Purity Assessment Workflow. Note the parallel use of KF and HPLC before finalizing with EA or qNMR.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12943708, this compound.[1] Retrieved February 4, 2026. [Link]

-

Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations. Inorganic Chemistry Frontiers. (Discusses the ±0.4% benchmark and its limitations). [Link]

-

Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (Comparison of qNMR vs EA). [Link]

-

Faria, A. F., et al. (2021). Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI Molecules. (Context on pyrazole synthesis and properties). [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]